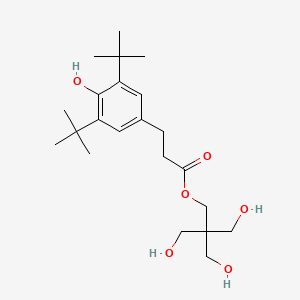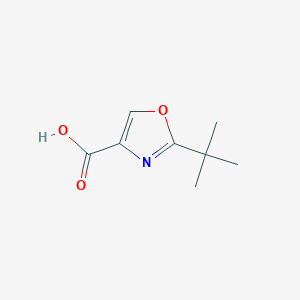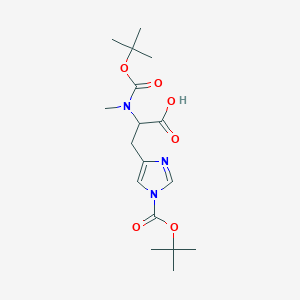
3-Aminotetrahydro-2H-pyran-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Aminotetrahydro-2H-pyran-3-carboxylic acid is a compound that is structurally related to 3-aminotetrahydrothiophene-3-carboxylic acids, which have been synthesized and studied for their configurations and stereochemistry . Although the provided papers do not directly discuss 3-Aminotetrahydro-2H-pyran-3-carboxylic acid, they provide insights into similar compounds that can help infer the properties and synthesis of the compound .
Synthesis Analysis
The synthesis of related compounds, such as 3-aminotetrahydrothiophene-3-carboxylic acids, has been achieved through methods like the Strecker synthesis and the Bucherer-Bergs synthesis . These methods are known for their ability to introduce amino groups into cyclic structures, which could be applicable to the synthesis of 3-Aminotetrahydro-2H-pyran-3-carboxylic acid. The Strecker synthesis typically leads to one stereoisomer, while the Bucherer-Bergs synthesis can lead to the opposite stereoisomer, indicating that the synthesis method can influence the stereochemistry of the resulting compound .
Molecular Structure Analysis
The molecular structure of compounds similar to 3-Aminotetrahydro-2H-pyran-3-carboxylic acid often involves significant intra- and inter-molecular hydrogen-bonding interactions . These interactions are crucial for the stability and crystalline structure of the compounds. X-ray diffraction methods have been used to determine the structures of such compounds, which could also be applied to analyze the molecular structure of 3-Aminotetrahydro-2H-pyran-3-carboxylic acid .
Chemical Reactions Analysis
The chemical reactions of 3-Aminotetrahydro-2H-pyran-3-carboxylic acid would likely involve its amino and carboxylic acid functional groups. These groups are reactive and can participate in various chemical reactions, such as the formation of amides, esters, and other derivatives. The papers provided do not detail specific reactions for 3-Aminotetrahydro-2H-pyran-3-carboxylic acid, but the reactivity of similar compounds suggests that it could undergo analogous chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Aminotetrahydro-2H-pyran-3-carboxylic acid can be inferred from related compounds. The presence of amino and carboxylic acid groups typically contributes to the compound's solubility in water and other polar solvents. The stereochemistry, as determined by methods such as NMR spectroscopy, can affect the compound's physical properties, such as melting point and optical rotation . The exact properties of 3-Aminotetrahydro-2H-pyran-3-carboxylic acid would need to be determined experimentally, but the properties of structurally related compounds provide a basis for prediction.
科学的研究の応用
Synthetic Applications in Medicinal Chemistry
3-Aminotetrahydro-2H-pyran-3-carboxylic acid, while not directly highlighted in available literature, is implicated in the broader context of synthetic organic chemistry and medicinal applications due to its structural relevance to pyran derivatives. Pyran rings are significant in the development of pharmaceutical compounds due to their presence in numerous natural products and drugs. For example, the pyranopyrimidine core is crucial in medicinal and pharmaceutical industries, showcasing broad synthetic applications and bioavailability. This core structure, akin to what might be derived from or related to 3-aminotetrahydro-2H-pyran-3-carboxylic acid, is extensively investigated for its potential in leading to new medications, emphasizing the compound's indirect relevance to drug development processes (Parmar, Vala, & Patel, 2023).
Biocatalyst Inhibition by Carboxylic Acids
Further relevance comes from studies on carboxylic acids' biocatalyst inhibition properties. Although the focus is not specifically on 3-aminotetrahydro-2H-pyran-3-carboxylic acid, understanding the inhibitory effects of carboxylic acids on microbes, such as Escherichia coli and Saccharomyces cerevisiae, provides insights into their potential uses and impacts in biotechnological and medical applications. This knowledge aids in engineering robust microbial strains for industrial applications, indirectly relating to the broader category of carboxylic acids which includes compounds like 3-aminotetrahydro-2H-pyran-3-carboxylic acid (Jarboe, Royce, & Liu, 2013).
Anticancer Properties of Pyrazole Carboxylic Acid Derivatives
The anticancer properties of pyrazole carboxylic acid derivatives highlight the therapeutic potential of structurally related compounds, including those derived from or structurally similar to 3-aminotetrahydro-2H-pyran-3-carboxylic acid. Pyrazole carboxylic acid derivatives, for instance, have shown significant biological activities including anticancer, anti-inflammatory, and antimicrobial effects. Such studies underline the importance of carboxylic acid derivatives in drug discovery and development, suggesting potential research avenues for 3-aminotetrahydro-2H-pyran-3-carboxylic acid and its derivatives (Cetin, 2020).
特性
IUPAC Name |
3-aminooxane-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c7-6(5(8)9)2-1-3-10-4-6/h1-4,7H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDJRWBQJANLBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629367 |
Source


|
| Record name | 3-Aminooxane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1131623-12-5 |
Source


|
| Record name | 3-Aminotetrahydro-2H-pyran-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131623-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Aminooxane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














